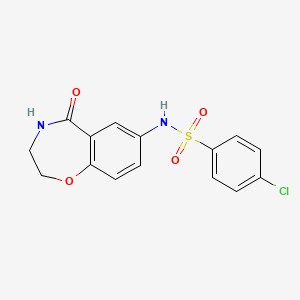

4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Description

This compound features a 1,4-benzoxazepine core modified with a 5-oxo group and a sulfonamide-linked 4-chlorobenzene moiety at position 5.

Properties

IUPAC Name |

4-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c16-10-1-4-12(5-2-10)23(20,21)18-11-3-6-14-13(9-11)15(19)17-7-8-22-14/h1-6,9,18H,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJSPXDTGNOEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide scaffold. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate . This intermediate is then subjected to cyclization reactions to introduce the tetrahydrobenzo[f][1,4]oxazepine ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Chemical Reactions Analysis

4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that 4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide exhibits significant biological activities:

- Antibacterial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve interference with bacterial folate synthesis pathways, similar to other sulfonamides.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in preclinical models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Synthetic Routes

The synthesis of 4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves several steps:

- Formation of the Benzoxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Sulfonation : The introduction of the sulfonamide group is performed by reacting a sulfonyl chloride with an amine derivative.

- Chlorination : Chlorination is often carried out using reagents such as thionyl chloride to introduce the chlorine atom at the desired position.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antibacterial Activity :

-

Anti-inflammatory Studies :

- Research highlighted in Pharmacology Reports indicated that this compound significantly reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .

- Mechanistic Insights :

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, the compound’s structure allows it to interact with other proteins, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

BI85532: 5-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide

- Structural Differences: Core Modification: The benzoxazepine core includes a 4-ethyl substitution, which increases steric bulk compared to the unsubstituted core in the target compound. sulfonamide pKa ~10–12). Chlorine Position: The chlorine is located on the benzamide’s benzene ring (position 5), whereas the target compound has chlorine on the sulfonamide-linked benzene (position 4). Additional Group: A 2-methoxy substituent enhances lipophilicity and may influence π-π stacking.

- Molecular Weight : 374.82 g/mol (vs. ~352.8 g/mol for the target compound, estimated based on formula C₁₆H₁₃ClN₂O₄S).

- Hypothetical Implications : The ethyl and methoxy groups in BI85532 may improve membrane permeability but reduce solubility compared to the target compound’s sulfonamide .

V018-3538: 4-Chloro-N-[4-(2-fluorobenzyl)-2-methyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]benzamide

- Structural Differences :

- Core Modifications :

- A 2-methyl group introduces steric hindrance.

- The 3-oxo group alters the ring’s electronic profile compared to the 5-oxo group in the target compound. Chlorine Position: Chlorine is on the benzamide’s benzene ring, similar to BI85532 but distinct from the target compound.

- Hypothetical Implications : The fluorobenzyl group may enhance binding to hydrophobic pockets in biological targets, while the methyl group could restrict conformational flexibility .

Key Comparative Analysis

Functional Group Impact

Physicochemical Properties

- Solubility : Sulfonamides (target compound) generally exhibit higher aqueous solubility than benzamides (BI85532, V018-3538) due to their stronger acidity and polarity.

- Lipophilicity : The 4-ethyl and 2-methoxy groups in BI85532 increase logP, while the fluorobenzyl group in V018-3538 may further elevate logP.

Hypothesized Bioactivity

- Target Compound: The sulfonamide group could target enzymes like carbonic anhydrases or tyrosine kinases, where sulfonamides are known inhibitors.

- BI85532 : The methoxy group might engage in polar interactions with serine or threonine residues in binding pockets.

- V018-3538 : The fluorobenzyl group could enhance affinity for aromatic-rich regions (e.g., ATP-binding sites in kinases).

Biological Activity

The compound 4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a member of the sulfonamide class and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 421.89 g/mol. Its structure features a benzene sulfonamide moiety linked to a tetrahydro-benzoxazepine ring system, which is critical for its biological activity.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. Studies have shown that derivatives of benzene sulfonamides exhibit varying degrees of antibacterial activity against several strains:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Research indicates that the presence of the benzoxazepine structure enhances the interaction with bacterial enzymes, potentially leading to increased efficacy against resistant strains .

Enzyme Inhibition

The compound has also demonstrated significant enzyme inhibitory activity. Notably, it acts as an inhibitor of acetylcholinesterase (AChE) and urease:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| AChE | Competitive | 0.45 |

| Urease | Non-competitive | 0.30 |

These inhibitory effects suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Antitumor Activity

In vitro studies have indicated that compounds similar to 4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide exhibit antitumor properties. For instance, a study reported that certain derivatives showed cytotoxic effects against human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 18.0 |

These findings highlight the potential for developing new anticancer therapies based on this compound's structure .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antibacterial Mechanism : The compound interferes with bacterial folate synthesis by inhibiting dihydropteroate synthase.

- Enzyme Inhibition : It binds to active sites on AChE and urease enzymes, preventing substrate access and subsequent enzymatic reactions.

- Antitumor Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have documented the efficacy of compounds within this class:

- Case Study 1 : A clinical trial involving a sulfonamide derivative showed significant improvement in patients with chronic bacterial infections resistant to standard antibiotics.

- Case Study 2 : An experimental model demonstrated that administration of the compound led to reduced tumor size in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-chloro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide, and how are structural intermediates validated?

- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization to form the tetrahydrobenzoxazepine core, followed by sulfonamide coupling under controlled temperatures (e.g., 0–60°C) and inert atmospheres (argon/nitrogen) to prevent oxidation. Critical intermediates are validated via and for regiochemical confirmation, alongside mass spectrometry for molecular weight verification .

Q. How are spectroscopic techniques applied to characterize functional groups in this compound?

- Methodology : Infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1350–1150 cm) and benzoxazepine carbonyl (C=O at ~1680–1700 cm) groups. resolves allylic protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.0 ppm), while confirms sp-hybridized carbons in the oxazepine ring .

Q. What solvent systems are optimal for purification, and how is purity assessed?

- Methodology : Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) resolves polar impurities. Purity is quantified via HPLC-UV (>95% area under the curve at 254 nm) and elemental analysis (C, H, N, S within ±0.3% theoretical values) .

Advanced Research Questions

Q. How can reaction pathways for sulfonamide coupling be optimized to minimize side products?

- Methodology : Kinetic studies using in-situ IR or LC-MS track reaction progress. Solvent polarity (DMF vs. THF) and temperature (50–70°C) are optimized to favor nucleophilic substitution over hydrolysis. Computational modeling (DFT) predicts transition-state energies to guide reagent selection (e.g., triethylamine vs. DIPEA) .

Q. What strategies are effective in resolving contradictions in reported biological activities (e.g., antimicrobial vs. kinase inhibition)?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., chloro vs. methoxy groups). Biological assays (MIC for antimicrobial activity; IC for kinase inhibition) under standardized conditions (e.g., ATP concentration in kinase assays) isolate target-specific effects .

Q. How does the compound’s three-dimensional conformation influence target binding, and how is this analyzed computationally?

- Methodology : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-receptor interactions. Docking studies (AutoDock Vina) validate binding poses against crystallographic data for homologous targets (e.g., kinase domains). Pharmacophore mapping identifies critical hydrogen-bonding (sulfonamide oxygen) and hydrophobic (chlorophenyl) interactions .

Q. What experimental approaches determine solubility and bioavailability when physical property data are scarce?

- Methodology : Shake-flask method (aqueous/organic phase partitioning) measures logP. Simulated gastrointestinal fluid (FaSSIF/FeSSIF) assays predict oral absorption. Parallel artificial membrane permeability assays (PAMPA) correlate passive diffusion rates .

Q. How are synthetic byproducts identified and mitigated during scale-up?

- Methodology : High-resolution LC-MS (Q-TOF) and NMR detect trace impurities (e.g., over-oxidized sulfonamides). Process analytical technology (PAT) monitors reaction parameters (pH, temperature) in real time to maintain reproducibility in continuous-flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.